tert-Butyl (3-chloro-2-oxopropyl)carbamate
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Description
tert-Butyl (3-chloro-2-oxopropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of different electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, a scalable synthesis of a tert-butyl carbamate derivative was described using a one-pot, two-step telescoped sequence starting from readily available materials .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and diverse. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a thiadiazole derivative, showed a strong interaction between the sulfonyl group and the thiadiazole ring .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . They can also be used as precursors for the synthesis of functionalized carbamates , and in the case of tert-butyl N-(1-ethoxycyclopropyl)carbamate, photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its density and space group . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicated the nature of the interaction between the sulfonyl group and the thiadiazole ring . These properties are crucial for understanding the reactivity and potential applications of these compounds.
Scientific Research Applications
Decomposition and Environmental Fate
Studies have shown that methyl tert-butyl ether (MTBE), a compound related to tert-Butyl (3-chloro-2-oxopropyl)carbamate, can be decomposed using advanced oxidation processes, highlighting potential environmental remediation applications. Hsieh et al. (2011) demonstrated the feasibility of applying radio frequency plasma for the decomposition of MTBE, suggesting alternative methods for environmental decontamination of similar compounds Hsieh et al., 2011.
Microbial Degradation
Research on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in subsurface environments points to the possibility of biodegradation under both oxic and anoxic conditions. This knowledge could be applied to the bioremediation of sites contaminated with this compound and similar substances Schmidt et al., 2004.
Adsorption and Purification Techniques
The adsorption feasibility of different adsorbents for the elimination of MTBE from aqueous solutions has been summarized, indicating the potential for applying these methods to remove related compounds from the environment effectively Vakili et al., 2017.
Bioremediation and Natural Attenuation
There is conclusive evidence of MTBE biotransformation and complete mineralization under aerobic conditions, with increasing evidence under anaerobic conditions. This suggests the potential for natural and enhanced bioremediation strategies for this compound and similar pollutants Fiorenza and Rifai, 2003.
properties
IUPAC Name |
tert-butyl N-(3-chloro-2-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJERMRQOJXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577580 |
Source
|
Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137990-82-0 |
Source
|
Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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